[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine
Description
[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine is a cyclopropane-containing amine derivative featuring a 3-fluoropyridine moiety. This compound serves as a versatile building block in medicinal chemistry, particularly for designing ligands targeting central nervous system receptors (e.g., serotonin receptors) or kinase inhibitors . Its structure combines the rigidity of the cyclopropane ring with the electronic effects of the fluorine substituent, influencing both physicochemical properties and biological interactions.
Properties
IUPAC Name |
[1-(3-fluoropyridin-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSXQOKMIVAGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227399 | |
| Record name | Cyclopropanemethanamine, 1-(3-fluoro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-98-3 | |
| Record name | Cyclopropanemethanamine, 1-(3-fluoro-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, 1-(3-fluoro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine typically involves the following steps:
Cyclopropylation: The introduction of a cyclopropyl group to a suitable precursor, such as pyridine, using reagents like cyclopropyl bromide and a base (e.g., sodium hydride).
Fluorination: The selective fluorination of the pyridine ring at the 3-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles like amines or thiols to replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Utilized in the design of biological probes for studying enzyme activity and receptor binding.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological and psychiatric disorders.
Industry:
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the cyclopropyl group imparts rigidity to the molecular structure, influencing its pharmacokinetic properties. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Structural Isomers: Fluoropyridine Positional Variants
Key Compounds :
- [1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine (CID 155822096)
Comparison :
Both isomers share identical molecular formulas but differ in fluorine placement. The 3-fluoro derivative is more commonly utilized in serotonin receptor ligand design, whereas the 6-fluoro analog may favor applications requiring altered dipole moments or solubility profiles.
Substituent Variations: Methoxy vs. Fluoro
Key Compounds :
- [1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine
Comparison :
Replacing fluorine with methoxy significantly alters electronic properties. The methoxy derivative’s higher molecular weight and increased hydrophobicity could improve pharmacokinetics but may reduce selectivity for polar binding sites.
N-Substituted Cyclopropylmethylamines in Serotonin Receptor Agonists
Comparison: [1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine lacks the extended N-substituents seen in these serotonin receptor agonists. The presence of aromatic N-benzyl groups (e.g., indole or quinoline) in analogs like 38 and 39 enhances π-π stacking interactions with 5-HT2C receptors, improving functional selectivity . The target compound’s simpler structure may prioritize synthetic simplicity over potency.
Cyclopropane-Based ALK Inhibitors
- Compound 40: Difluorophenyl and trifluoromethylphenoxy substituents.
- Compound 12 : Similar structure with dihydrochloride salt form (97% yield).
Comparison :
These ALK inhibitors incorporate bulkier substituents on the cyclopropane ring, optimizing kinase binding through hydrophobic and halogen bonding. In contrast, this compound’s compact structure may limit steric complementarity with ALK but could be advantageous for targeting smaller binding pockets .
Building Block Versatility
- [4-(Methoxymethyl)oxan-4-yl]methanamine : Oxane ring introduces conformational flexibility.
Comparison : The 3-fluoro derivative balances electronic effects and steric demand, making it a preferred intermediate for modifications requiring precise spatial arrangement. Methyl or oxane-containing analogs prioritize metabolic stability or solubility .
Biological Activity
[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C10H12FN
Molecular Weight: 167.21 g/mol
IUPAC Name: this compound
The compound features a cyclopropyl group attached to a pyridine ring with a fluorine substituent, which may influence its biological activity through electronic and steric effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit the growth of various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 22 |
| S. aureus | 20 | |
| P. aeruginosa | 19 |
These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Anticancer Properties
Studies have also explored the anticancer potential of pyridine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
The biological activity of this compound is likely mediated through its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity due to increased lipophilicity and electronic effects.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested using the agar diffusion method, revealing significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that the compound induced apoptosis in cancer cells, indicating a mechanism that could be exploited for therapeutic purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
